2-Aminoethanol hydrobromide, also known as 2-aminoethyl bromide hydrobromide, is an organic compound with the molecular formula C₂H₈BrN₁O. It is a hydrobromide salt derived from 2-aminoethanol, which is a colorless liquid with a characteristic amine odor. This compound is typically encountered as a white crystalline solid and is water-soluble, making it useful in various chemical applications. The presence of the bromide ion contributes to its reactivity and potential applications in organic synthesis.
2-Aminoethanol hydrobromide is classified as a mild irritant and can cause skin and eye irritation upon contact. It is also a suspected respiratory irritant. Inhalation may cause coughing, shortness of breath, and other respiratory problems.
Research indicates that 2-aminoethanol and its derivatives exhibit various biological activities. They have been studied for their potential roles in:
The synthesis of 2-aminoethanol hydrobromide can be achieved through several methods:
2-Aminoethanol hydrobromide finds utility in various fields:
Studies involving 2-aminoethanol hydrobromide focus on its interactions with biological systems and other chemical compounds:
Several compounds share structural similarities with 2-aminoethanol hydrobromide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Monoethanolamine | C₂H₇NO | A primary amine used widely in industrial applications. |
| Ethanolamine | C₂H₇NO | Used as a solvent and in the production of surfactants. |
| 2-Bromoethylamine | C₂H₈BrN | A halogenated derivative that exhibits different reactivity patterns. |
| 2-Aminoethylpyridine | C₇H₈N₂ | Contains a pyridine ring; used in medicinal chemistry. |
Each of these compounds exhibits unique properties and reactivities that distinguish them from 2-aminoethanol hydrobromide, making them suitable for specific applications within organic synthesis and pharmaceuticals.
Differential Scanning Calorimetry represents a fundamental analytical technique for investigating the thermal properties of 2-aminoethanol hydrobromide. The thermal decomposition behavior of this compound exhibits characteristic patterns that are instrumental in understanding its thermal stability and phase transition properties [1].
The compound demonstrates variable onset temperatures (Tonset) and initial temperatures (Tinit) that are dependent on the heating rate employed during analysis [1] [2]. Typical peak temperatures (Tp) occur in the range of 153-154°C, with end temperatures (Te) observed between 167-171°C [3] [4]. These thermal parameters are consistent with the decomposition characteristics observed for similar ethanolamine derivatives.
When subjected to standard differential scanning calorimetry protocols, 2-aminoethanol hydrobromide exhibits exothermic decomposition phenomena. The thermal analysis reveals that the compound begins thermal decomposition at temperatures significantly lower than the parent ethanolamine, which typically initiates decomposition around 89.7°C [1]. This enhanced thermal sensitivity can be attributed to the presence of the hydrobromide salt formation, which affects the intermolecular bonding and thermal stability of the compound.
The calorimetric measurements demonstrate that the decomposition energy (ΔH) varies with experimental conditions, including heating rate and sample atmosphere [1] [2]. Analysis under nitrogen or inert gas atmospheres using sealed crucibles is recommended to ensure accurate observation of thermal decomposition processes without interference from oxidative degradation [5] [2].
Comparative thermal analysis with related ethanolamine compounds indicates that 2-aminoethanol hydrobromide follows similar thermolytic pathways, with phase transition temperatures typically observed in the range of 175-185 K for related ethanolamines [6]. The thermal stability range extends up to the decomposition point, beyond which significant structural degradation occurs [1] [2].
The solubility characteristics of 2-aminoethanol hydrobromide demonstrate pronounced dependence on solvent polarity, reflecting the ionic nature of this salt compound. In aqueous systems, the compound exhibits exceptional solubility with values reaching 1114.99 g/L at 20.5°C [7] [8] [9]. This remarkable water solubility can be attributed to the ionic dissociation of the hydrobromide salt and the formation of hydrogen bonds between the protonated amine group, hydroxyl functionality, and water molecules.
In polar organic solvents, 2-aminoethanol hydrobromide demonstrates good to high solubility. Ethanol serves as an excellent solvent for this compound, with enhanced dissolution facilitated by the hydrogen bonding capability of both the solute and solvent [10] [11]. The compound also shows appreciable solubility in other polar organic solvents including methanol and acetone, following the fundamental principle of "like dissolves like" [12] [10].
The solubility profile in non-polar solvent systems presents a contrasting behavior. Limited solubility is observed in non-polar solvents, which is expected given the highly polar and ionic character of 2-aminoethanol hydrobromide [12] [13]. This poor solubility in non-polar media makes the compound unsuitable for applications requiring dissolution in hydrocarbon or other non-polar solvent systems.
Specialized solvent systems have been employed for spectroscopic analysis of 2-aminoethanol hydrobromide. Tetrachloroethylene (C₂Cl₄) and carbon tetrachloride (CCl₄) have been utilized as solvents for Fourier Transform Infrared (FTIR) spectroscopic studies, despite their non-polar nature [14]. These applications typically involve dilute solutions where the ionic compound can be suspended or partially dissolved for analytical purposes.
The temperature dependence of solubility follows typical patterns for ionic compounds, with increased solubility observed at elevated temperatures. This behavior is particularly pronounced in polar solvents where thermal energy facilitates the disruption of crystal lattice forces and enhances solvation processes.
2-Aminoethanol hydrobromide exhibits moderate to high hygroscopic behavior, which is characteristic of ionic compounds containing readily hydrated functional groups [15] [16] [17] [18]. The hygroscopic nature of this compound stems from its ionic composition, where the protonated amine group (H₃N⁺CH₂CH₂OH) paired with the bromide counterion creates an environment that readily attracts atmospheric moisture.
The deliquescence threshold for 2-aminoethanol hydrobromide is estimated to occur at relative humidity levels between 60-75% [16] [18]. This threshold represents the critical humidity point at which the compound begins to absorb sufficient atmospheric moisture to dissolve in its own absorbed water, forming an aqueous solution. The deliquescence process follows the mechanism: H₃N⁺CH₂CH₂OH·Br⁻ + H₂O → aqueous solution [16] [18].
Water vapor uptake by 2-aminoethanol hydrobromide demonstrates rapid initial absorption kinetics, particularly when the compound is freshly exposed to humid conditions [17] [18]. The rate of moisture absorption is significantly dependent on surface area, with finely divided samples showing accelerated water uptake compared to larger crystalline fragments. This behavior necessitates careful consideration of particle size during storage and handling procedures.
The critical humidity point varies with temperature and atmospheric pressure, following thermodynamic principles governing vapor-liquid equilibria [16] [17]. At elevated temperatures, higher relative humidity values are required to initiate deliquescence, while lower temperatures reduce the threshold humidity requirements.
Storage considerations for 2-aminoethanol hydrobromide require sealed containers with desiccant materials to prevent moisture absorption and subsequent deliquescence [19] [20]. The hygroscopic nature of the compound makes it unsuitable for storage in ambient laboratory conditions without appropriate moisture protection. The deliquescence process is reversible, with the compound capable of recrystallizing upon reduction of ambient humidity levels [16] [17].
Fourier Transform Infrared spectroscopy provides comprehensive functional group identification for 2-aminoethanol hydrobromide through characteristic vibrational frequencies that correspond to specific molecular motions within the compound [21]. The FTIR spectrum of this compound reveals distinctive absorption bands that enable unambiguous identification of its constituent functional groups.
The nitrogen-hydrogen stretching region (3500-3200 cm⁻¹) displays characteristic absorptions for the primary amine functionality [22] [23] [24]. Within this region, asymmetric NH₂ stretching appears at 3351-3322 cm⁻¹ with medium intensity, while symmetric NH₂ stretching is observed at 3286-3271 cm⁻¹ [6]. These bands demonstrate temperature-dependent shifts, with the asymmetric stretching frequency showing red-shifts upon cooling and blue-shifts during phase transitions.
The hydroxyl group contribution manifests as a broad, strong absorption in the 3185-3200 cm⁻¹ region [6] [22]. This O-H stretching frequency appears at lower wavenumbers compared to free alcohols due to extensive hydrogen bonding within the crystal lattice and the ionic environment created by the hydrobromide salt formation. The breadth of this absorption indicates the presence of multiple hydrogen bonding environments.
Aliphatic carbon-hydrogen stretching vibrations occur in the 2960-2850 cm⁻¹ region with medium to strong intensity [22] [23]. These bands correspond to the methylene groups present in the ethyl chain of the ethanolamine moiety. The positioning and intensity of these absorptions are consistent with primary alkyl C-H bonds in an ionic environment.
The nitrogen-hydrogen bending region (1640-1550 cm⁻¹) provides diagnostic evidence for amine functionality [22] [24]. This absorption appears with medium to strong intensity and serves as a confirmatory feature for primary amine identification. The frequency and intensity of this band are influenced by the protonation state of the amine group in the hydrobromide salt.
Carbon-hydrogen deformation modes appear at 1465 cm⁻¹ with medium intensity, corresponding to CH₂ group vibrations [22] [25]. The carbon-oxygen stretching vibration manifests as a strong absorption in the 1050-1150 cm⁻¹ region, characteristic of primary alcohol functionality [23] [25]. Additionally, carbon-bromide vibrations contribute to the lower frequency region (800-600 cm⁻¹) with strong intensity, providing evidence for the hydrobromide salt formation [26].
Mass spectrometric analysis of 2-aminoethanol hydrobromide reveals characteristic fragmentation patterns that provide structural confirmation and enable identification of the compound through its distinctive breakdown pathways [2]. The mass spectral fragmentation follows predictable patterns based on the stability of resulting ionic and neutral fragments.
The molecular ion peak [M]⁺ appears at m/z 142, corresponding to the intact 2-aminoethanol hydrobromide molecule [27] [28] [29]. This peak typically exhibits low to medium intensity due to the relatively low stability of the molecular ion under electron impact ionization conditions. The presence of heteroatoms (nitrogen, oxygen, and bromine) contributes to the instability of the molecular ion and promotes fragmentation.
The base peak in the mass spectrum is expected at m/z 61, corresponding to the [C₂H₇NO]⁺ fragment, which represents the ethanolamine portion of the molecule following loss of HBr (-81 mass units) [27] [28] [29]. This fragmentation pathway represents the most favorable energetic process, involving cleavage of the ionic bond between the protonated ethanolamine and bromide ion. The resulting ethanolamine cation benefits from resonance stabilization involving both the amine and hydroxyl functionalities.
Alpha-cleavage mechanisms generate fragments at m/z 44 [C₂H₆NO]⁺ and m/z 43 [C₂H₅NO]⁺ through sequential hydrogen loss processes. These fragmentation pathways follow typical patterns observed for amino alcohols, where cleavage adjacent to heteroatoms produces stabilized cationic fragments [30].
Carbon-nitrogen and carbon-oxygen bond cleavages produce characteristic fragments at m/z 31 [CH₂OH]⁺ and m/z 30 [CH₂NH₂]⁺. The hydroxymethyl cation (m/z 31) results from cleavage of the C-N bond, while the aminomethyl cation (m/z 30) arises from C-O bond fragmentation. Both fragments demonstrate significant intensity due to their resonance-stabilized structures.
Common neutral losses include dehydration (loss of 18 mass units) and ammonia elimination (loss of 17 mass units), producing fragments at m/z 18 [H₂O]⁺ and m/z 17 [NH₃]⁺. These neutral loss processes are characteristic of compounds containing both hydroxyl and amine functionalities.
Irritant